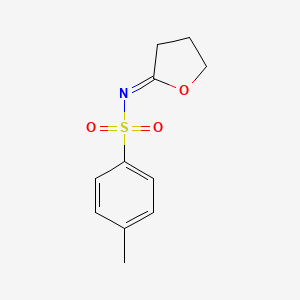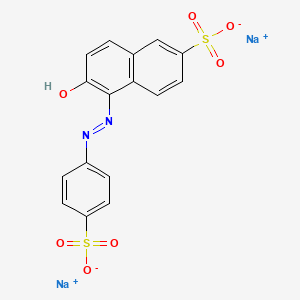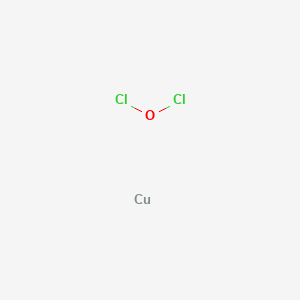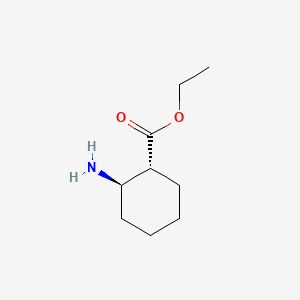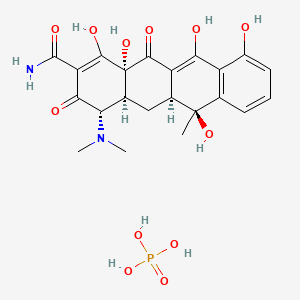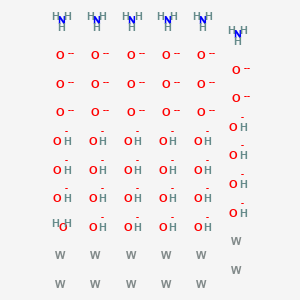
Ammonium (meta)tungstate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium metatungstate hydrate is a Keggin-type heteropoly compound . It is widely used as a raw material for the synthesis of tungsten catalysts, which are used in a variety of reactions like oxidation, hydroxylation, hydrogenation, and polymerization .
Synthesis Analysis
Ammonium metatungstate can be prepared by polycondensation of ammonium tungstate solutions . It is widely utilized as a raw material for the synthesis of tungsten catalysts .Molecular Structure Analysis
The structure and morphology of ammonium metatungstate (AMT), (NH4)6[H2W12O40]·4H2O, were investigated by SEM, FTIR, XRD, and TG/DTA-MS . The cell parameters of the AMT sample were determined and refined with a full profile fit .Chemical Reactions Analysis
Ammonium metatungstate hydrate is used as a starting material to prepare catalysts for the reduction of NOx . It can also be used as a precursor to synthesize tungsten oxide thin films by chemical vapor deposition method .Physical And Chemical Properties Analysis
Ammonium metatungstate hydrate has a molecular weight of 2956.30 (anhydrous basis), a density of 4 g/cm³, and a melting point of 120 °C .Wissenschaftliche Forschungsanwendungen
Fabrication of Micro-Nanofibers
Ammonium metatungstate hydrate (AMT) is used in the fabrication and characterization of AMT combined with cobalt (III) acetylacetonate (Co (acac) 3)-loaded electrospun micro-nanofibers . These micro-nanofibers have potential applications as electro-catalysts .
Preparation of Catalysts
AMT can be used as a precursor to synthesize carbon-supported tungsten catalysts for the hydrogenolysis of cellulose . This process is crucial in the conversion of biomass into valuable chemicals .
Hydroisomerization of n-Alkanes
AMT is used to synthesize reduced tungsten and mixed tungsten oxide catalysts for the bifunctional hydroisomerization of n-alkanes . This process is important in the petroleum industry for the conversion of linear alkanes into branched isomers .
Fabrication of Transistors
AMT is used in the synthesis of hybrid 2D/3D tungsten diselenide transistors via the chemical vapor deposition method . These transistors have potential applications in the electronics industry .
Preparation of Tungsten Oxide Thin Films
AMT hydrate is used as a precursor to synthesize tungsten oxide thin films by the chemical vapor deposition method . These thin films have applications in various fields such as optoelectronics and photocatalysis .
Reduction of NOx
AMT hydrate is used as a starting material to prepare catalysts for the reduction of NOx . This is particularly important in environmental science as it helps in reducing air pollution .
Wirkmechanismus
Target of Action
Ammonium metatungstate hydrate (AMT) is primarily used as a precursor material for the preparation of high-purity tungsten trioxide (WO3), which is used as a thin-film substrate for certain semiconductor devices . It also acts as a precursor to a variety of polyoxometalates .
Mode of Action
AMT interacts with its targets through a series of chemical reactions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion . At low pH values, the tungstates react with organic bases such as trioctylamine to form an organic ammonium salt that can be extracted into the organic phase . Afterward, the organic phase is washed with an aqueous alkaline solution that deprotonates the organic base and directs the tungstate back into the aqueous phase .
Biochemical Pathways
The biochemical pathways affected by AMT are primarily related to the production of tungsten oxides, metal tungstates, tungsten carbides, or tungsten metal . These compounds have significant applications in various industries, including catalysts, photocatalysts, gas sensors, chromogenic materials, pigments, hard components in cutting and drilling tools, and lighting industry .
Pharmacokinetics
It’s known that the thermal decomposition of amt involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into hexagonal wo3 and more stable m-wo3 . These transformations could potentially affect the bioavailability of the compound.
Result of Action
The result of AMT’s action is the production of various forms of tungsten compounds. For instance, it can be used as a starting material to prepare catalysts for the reduction of NOx . It can also be used as a precursor to synthesize tungsten oxide thin films by chemical vapor deposition method .
Action Environment
The action of AMT is influenced by environmental factors such as pH and temperature. The formation and decomposition of the metatungstate anion are pH-dependent . The thermal behavior of AMT reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400°C .
Safety and Hazards
Zukünftige Richtungen
Various hydrous ammonium metatungstate phases have been obtained in the form of single crystals, using supersaturated solutions, antisolvent crystallization, and partial dehydration as strategies for crystal growth . The thermal behavior of AMT-22 crystals reveals a quick dehydration, with AMT-9.5 as an intermediate and AMT-4 as a stable hydrate phase under ambient conditions . Upon further heating, the material decomposes with stepwise formation of AMT-2, AMT-1, AMT-0, and an amorphous phase, before orthorhombic WO3 forms above 400°C .
Eigenschaften
IUPAC Name |
azane;oxygen(2-);tungsten;tricosahydroxide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLRCCQFLZAYJM-UHFFFAOYSA-A |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H43N6O41W12-57 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2989.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium metatungstate hydrate | |
CAS RN |
12333-11-8 |
Source


|
| Record name | Ammonium metatungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What role does ammonium metatungstate hydrate play in the synthesis of tungsten disulfide (WS2) powder as described in the research?
A1: Ammonium metatungstate hydrate (AMT) serves as the precursor material for producing tungsten trioxide (WO3) particles through ultrasonic spray pyrolysis (USP) []. These WO3 particles are then subjected to a sulfurization process, ultimately leading to the formation of WS2 powder. Essentially, AMT is the starting point in a multi-step synthesis process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

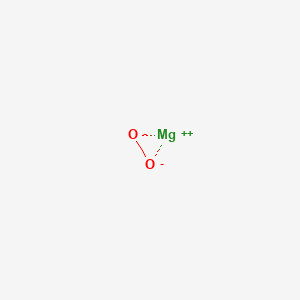
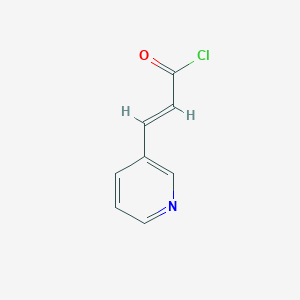
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
